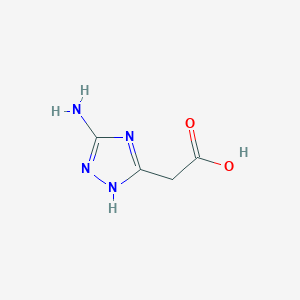

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-4-6-2(7-8-4)1-3(9)10/h1H2,(H,9,10)(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMNOXQLJYNSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340688 | |

| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143832-52-4 | |

| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Amino-4H-1,2,4-triazol-3-yl)acetic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound of growing interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, including its structure, identification, and key physicochemical characteristics. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its potential biological activities. This document aims to serve as a foundational resource for researchers and scientists engaged in the study and application of this molecule.

Chemical Identity and Structure

This compound, a substituted 1,2,4-triazole, possesses a core heterocyclic ring system with both an amino and an acetic acid functional group. These features confer upon it the properties of an amphoteric molecule with potential for diverse chemical interactions.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid[1] |

| CAS Number | 143832-52-4[1] |

| Molecular Formula | C₄H₆N₄O₂[1] |

| Molecular Weight | 142.12 g/mol [1] |

| Canonical SMILES | C(C1=NC(=NN1)N)C(=O)O[1] |

| InChI Key | ONMNOXQLJYNSKN-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| XLogP3 | -0.9 | Computed by Cactvs 3.4.8.18[1] |

| Polar Surface Area | 105 Ų | Computed |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of appropriate precursors. An optimized one-pot synthesis has been developed, providing a practical route to this compound.

Optimized One-Pot Synthesis from Aminoguanidine

An improved procedure for the one-pot synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid has been developed. This method involves the reaction of aminoguanidine with a suitable dicarboxylic acid derivative. The optimal conditions for this synthesis have been determined to be a temperature range of 60–70°C.

A general representation of the synthetic pathway is illustrated below:

Caption: General synthesis of this compound.

Detailed Protocol: While a specific detailed protocol with exact reagent quantities and step-by-step instructions for the synthesis of the title compound was not found in the readily available literature, a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids has been described. This can be adapted for the synthesis of this compound using an appropriate malonic acid derivative.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups: the amino group, the carboxylic acid group, and the triazole ring.

-

Amphoteric Nature: The presence of both an acidic (carboxylic acid) and a basic (amino) group allows the molecule to act as either an acid or a base, depending on the pH of the environment.

-

Triazole Ring: The 1,2,4-triazole ring is a stable aromatic system. The nitrogen atoms can participate in hydrogen bonding and coordination with metal ions.

-

Amino Group: The amino group is nucleophilic and can undergo reactions typical of primary amines, such as acylation and alkylation.

-

Carboxylic Acid Group: The carboxylic acid group can be converted to esters, amides, and other acid derivatives.

Caption: Reactivity of the functional groups.

Information on the specific stability of this compound is limited. However, triazole derivatives are generally considered to be chemically and thermally stable.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not extensively documented, the broader class of 3-amino-1,2,4-triazole derivatives has been shown to exhibit a range of biological effects, including anticancer and enzyme inhibitory activities.

The structurally related compound, 3-amino-1,2,4-triazole (amitrole), is a known inhibitor of mitochondrial and chloroplast function. It acts as a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis.[2] This suggests that this compound could potentially interact with similar biological targets.

Given the structural similarities, a hypothetical signaling pathway interaction could involve the inhibition of metabolic enzymes.

Caption: Hypothetical inhibition of a metabolic pathway.

Safety and Handling

According to aggregated GHS data, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a molecule with significant potential for further investigation, particularly in the field of medicinal chemistry. While a complete experimental profile of its chemical properties is not yet available, this guide consolidates the current knowledge and provides a framework for future research. The availability of a synthetic route opens the door for more extensive studies into its biological activity and potential therapeutic applications. Further research is warranted to fully elucidate its physicochemical properties and biological mechanism of action.

References

Synthesis of (3-Amino-1H-1,2,4-triazol-5-yl)acetic Acid from Aminoguanidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid, a valuable heterocyclic compound, utilizing aminoguanidine as a primary starting material. This document details the reaction mechanism, optimized experimental protocols, and quantitative data to support research and development in medicinal and materials chemistry.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The 3-amino-1,2,4-triazole scaffold is a key structural motif in a variety of compounds exhibiting anticancer, antifungal, and enzyme-inhibiting properties. This guide focuses on a robust and optimized synthetic route starting from the readily available precursors, aminoguanidine and malonic acid.

Synthetic Pathway

The synthesis of this compound from aminoguanidine proceeds via a two-step process:

-

Condensation: Aminoguanidine reacts with malonic acid in an acidic aqueous solution to form the intermediate, malonic acid guanylhydrazide.

-

Cyclization: The guanylhydrazide intermediate undergoes intramolecular cyclization upon heating in an alkaline medium to yield the final product, this compound.

A competing reaction can lead to the formation of a byproduct, bis(5-amino-1,2,4-triazol-3-yl)methane. However, optimized reaction conditions can favor the formation of the desired monosubstituted acetic acid derivative.[1]

Synthesis of this compound.

Experimental Protocols

The following protocols are based on optimized procedures for the synthesis of this compound and its potential byproduct.[1]

Synthesis of Malonic Acid Guanylhydrazides (Intermediate)

This initial step is crucial as the yield of the final products is determined by the successful formation of the guanylhydrazide intermediate.

Optimized Conditions:

-

Reactants: Malonic acid, Aminoguanidine hydrocarbonate, Hydrochloric acid (36%)

-

Molar Ratio: Malonic acid : Aminoguanidine hydrocarbonate : HCl = 1 : 1 : 1.15

-

Temperature: 70°C

-

Reaction Time: 60–70 minutes

Procedure:

-

In a suitable reaction vessel, combine malonic acid, aminoguanidine hydrocarbonate, and water.

-

With stirring, add 36% hydrochloric acid to the mixture to achieve the specified molar ratio.

-

Heat the reaction mixture to 70°C and maintain this temperature for 60-70 minutes.

-

The formation of the malonic acid guanylhydrazide intermediate occurs in solution. This intermediate is typically not isolated and is carried forward to the next step.

Cyclization to this compound

Procedure:

-

To the reaction mixture containing the malonic acid guanylhydrazide, add a 6.1 N solution of sodium hydroxide.

-

Heat the mixture with stirring to 90–95°C. The solid intermediate should dissolve.

-

Maintain the temperature and continue stirring for approximately 40 minutes to ensure complete cyclization.

-

After cooling, acidify the reaction mixture to precipitate the crude product.

-

The precipitate can be collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization.

Synthesis of bis(5-amino-1,2,4-triazol-3-yl)methane (Byproduct)

To favor the formation of the byproduct, the following conditions are suggested:[1]

Optimized Conditions for Byproduct:

-

Reactants: Malonic acid, Aminoguanidine hydrochloride, Hydrochloric acid (36%)

-

Molar Ratio: Malonic acid : Aminoguanidine hydrochloride : HCl = 1 : 2 : 0.33

-

Temperature: 70°C

-

Initial Water Concentration: Approximately 12%

Procedure:

-

Combine malonic acid, aminoguanidine hydrochloride, 36% HCl, and water in a reaction vessel.

-

Heat the mixture with stirring at 70°C until a homogenous solution is formed, and then maintain this temperature for 3 hours.

-

Upon crystallization of the reaction mixture, add a 6.1 N NaOH solution.

-

Heat the mixture with stirring until the solid dissolves, and then maintain at 90–95°C for 40 minutes.

-

The product can be isolated following a similar workup procedure as described for the primary product.

Quantitative Data

The following table summarizes the key quantitative parameters for the optimized synthesis of the intermediate and the targeted byproduct.

| Parameter | Synthesis of Malonic Acid Guanylhydrazides | Synthesis of bis(5-amino-1,2,4-triazol-3-yl)methane |

| Starting Materials | Malonic acid, Aminoguanidine hydrocarbonate | Malonic acid, Aminoguanidine hydrochloride |

| Catalyst | 36% Hydrochloric acid | 36% Hydrochloric acid |

| Molar Ratio (MA:AG:HCl) | 1 : 1 : 1.15 | 1 : 2 : 0.33 |

| Temperature | 70°C | 70°C |

| Reaction Time | 60–70 minutes | 3 hours |

| Cyclization Agent | 6.1 N Sodium Hydroxide | 6.1 N Sodium Hydroxide |

| Cyclization Temperature | 90–95°C | 90–95°C |

| Cyclization Time | 40 minutes | 40 minutes |

Experimental Workflow

The general workflow for the synthesis is depicted in the following diagram.

General experimental workflow for the synthesis.

Biological Significance and Signaling Pathways

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, the broader class of 3-amino-1,2,4-triazole derivatives has been investigated for various biological activities. For instance, some derivatives have shown potential as anticancer agents.[2] Additionally, 3-amino-1,2,4-triazole-5-carboxylic acid has been studied for its inhibitory effects on enzymes such as catalase, an important antioxidant enzyme.[3] The structural similarity of the title compound to amino acids and other biologically active molecules suggests its potential for interaction with various biological targets, warranting further investigation into its pharmacological profile and mechanism of action.

Conclusion

This technical guide outlines a clear and optimized pathway for the synthesis of this compound from aminoguanidine and malonic acid. By carefully controlling the reaction conditions, researchers can favor the formation of the desired product over the potential byproduct. The provided experimental protocols and quantitative data serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of this and related heterocyclic compounds for various applications. Further research into the biological activities and specific signaling pathway interactions of this compound is encouraged to fully elucidate its therapeutic potential.

References

Technical Guide: 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid (CAS 143832-52-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of the heterocyclic compound with the CAS number 143832-52-4, identified as 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid. This molecule belongs to the 1,2,4-triazole class of compounds, a scaffold known for its diverse pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid is a small molecule with the following key identifiers and properties.

| Property | Value | Source |

| CAS Number | 143832-52-4 | N/A |

| Chemical Name | 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid | N/A |

| Molecular Formula | C4H6N4O2 | N/A |

| Molecular Weight | 142.12 g/mol | N/A |

| Canonical SMILES | C1(=NN(C(=N1)N)C)C(=O)O | N/A |

| InChI Key | ONMNOXQLJYNSKN-UHFFFAOYSA-N | N/A |

| Predicted XlogP | -1.5 | N/A |

| Hydrogen Bond Donors | 3 | N/A |

| Hydrogen Bond Acceptors | 5 | N/A |

Chemical Structure

The chemical structure of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid is characterized by a 1,2,4-triazole ring substituted with an amino group and an acetic acid moiety.

Synthesis

An optimized synthesis of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid has been reported involving the reaction of aminoguanidine with malonic acid.[1][2]

Experimental Protocol: Synthesis from Aminoguanidine and Malonic Acid[1][2]

This protocol describes an improved procedure for the preparation of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid.

Materials:

-

Malonic acid

-

Aminoguanidine hydrocarbonate

-

36% Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Formation of Malonic Acid Guanylhydrazides:

-

In a reaction vessel, combine malonic acid, aminoguanidine hydrocarbonate, and 36% hydrochloric acid in a molar ratio of 1:1:1.15.

-

Maintain the reaction temperature at 70°C for 60-70 minutes in an acidic aqueous medium.

-

-

Cyclization:

-

Following the formation of the guanylhydrazide intermediate, add a solution of sodium hydroxide to the reaction mixture.

-

Heat the mixture to induce cyclization, forming the 1,2,4-triazole ring.

-

-

Isolation:

-

After the cyclization is complete, acidify the reaction mixture to precipitate the crude product.

-

Collect the precipitate by filtration and purify by recrystallization.

-

Spectroscopic Data

| Data Type | Expected Features |

| ¹H NMR | Signals corresponding to the methylene protons of the acetic acid group and exchangeable protons of the amino and carboxylic acid groups, as well as the N-H proton of the triazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the two distinct carbons of the triazole ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino and triazole ring), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-N and C=N stretching of the triazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Potential Biological Activities and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties.[3][4] The specific biological profile of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid has not been extensively characterized in publicly available literature. However, based on the activities of related compounds, several potential mechanisms of action can be hypothesized.

Potential Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated promising anticancer activity.[5][6][7] Some have been shown to act as inhibitors of various enzymes involved in cancer progression, such as STAT3.[8] The presence of the 3-amino-1,2,4-triazole core is considered beneficial for anticancer efficacy.[6]

Potential Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design.[4][9][10] Many commercial antifungal agents incorporate this heterocyclic system. The mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Inhibition of Protein Synthesis

The parent compound, 3-amino-1,2,4-triazole, has been shown to be a specific inhibitor of protein synthesis on mitoribosomes in Neurospora crassa.[11] This leads to a decrease in the levels of mitochondrial proteins synthesized within the mitochondria.

Experimental Protocols for Biological Assays

Detailed experimental protocols for assessing the biological activity of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid are not available in the reviewed literature. However, standard assays for evaluating anticancer and antifungal activity can be adapted.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This is a generalized protocol and would require optimization for specific cell lines and the test compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid (CAS 143832-52-4) is a readily synthesizable compound belonging to the pharmacologically significant 1,2,4-triazole class. While specific biological data for this compound is limited, the known activities of related molecules suggest its potential as a lead compound for the development of new anticancer or antifungal agents. Further investigation into its biological properties and mechanism of action is warranted. This guide provides a foundational resource to aid in such research endeavors.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid: Synthesis, Physicochemical Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a notable scarcity of direct biological data on this specific molecule, this paper focuses on its synthesis, and physicochemical characteristics, and extrapolates its potential biological activities and mechanisms of action based on studies of structurally related 1,2,4-triazole derivatives. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and antimicrobial properties. The unique structural features of the triazole ring, such as its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive component in drug design. 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid combines this key heterocycle with an acetic acid side chain, suggesting potential for interaction with various biological targets. This guide synthesizes the available information on its preparation and properties while exploring the prospective therapeutic applications based on analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.

| Property | Value | Source |

| IUPAC Name | 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid | PubChem |

| Synonyms | (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid, 5-Amino-1,2,4-triazol-3-ylacetic acid | PubChem |

| CAS Number | 143832-52-4 | PubChem |

| Molecular Formula | C₄H₆N₄O₂ | PubChem |

| Molecular Weight | 142.12 g/mol | PubChem |

| Appearance | Solid (predicted) | - |

| Solubility | Data not available | - |

Synthesis and Experimental Protocols

The synthesis of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid has been approached through various methods. A prevalent strategy involves the reaction of aminoguanidine with dicarboxylic acids or their derivatives.

Synthesis from Aminoguanidine and Malonic Acid

An optimized procedure for the preparation of 5-amino-1,2,4-triazol-3-ylacetic acid involves the reaction of aminoguanidine with malonic acid in an acidic aqueous solution. The reaction proceeds through the formation of malonic acid guanylhydrazides, which then undergo cyclization.

Experimental Protocol:

-

Reactants and Conditions: The molar ratio of malonic acid to aminoguanidine and the concentration of hydrochloric acid are crucial parameters. An optimal temperature range of 60-70°C has been suggested for the initial reaction to form the guanylhydrazide intermediate.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation and Purification: The final product, 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid, can be isolated from the reaction mixture by adjusting the pH to induce precipitation. Further purification can be achieved by recrystallization from a suitable solvent.

A detailed, step-by-step protocol would require access to the specific publication; however, the general principles are outlined above.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a rapid and efficient alternative for the preparation of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids. While a direct protocol for the acetic acid derivative is not detailed, the general method can be adapted.

General Experimental Protocol:

-

Reaction Setup: A mixture of aminoguanidine bicarbonate, the carboxylic acid (in this case, a malonic acid derivative or a protected form of glycine), and an acid catalyst are placed in a sealed microwave reaction vial.

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specific temperature and for a set duration to drive the condensation and cyclization.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent. The crude product is then purified using standard techniques like column chromatography or recrystallization.

Below is a conceptual workflow for the synthesis of 1,2,4-triazole derivatives.

Potential Biological Activities and Mechanism of Action (Based on Derivatives)

Anticancer Activity

Numerous studies have reported the potent anticancer activity of 5-substituted-3-amino-1,2,4-triazole derivatives.

-

Observed Effects: These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including those of the breast (MCF7) and liver (HepG2).[1][2]

-

Potential Mechanism of Action: The anticancer effects of triazole derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. A potential signaling pathway that could be targeted by such compounds is the EGFR/PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Antimicrobial Activity

Derivatives of 4-amino-1,2,4-triazole-3-thiol have shown promising antibacterial and antifungal activities.[3][4]

-

Observed Effects: These compounds have been effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Salmonella typhi) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[3]

-

Potential Mechanism of Action: The antimicrobial action of azole compounds often involves the inhibition of enzymes crucial for pathogen viability. For instance, in fungi, azoles can inhibit lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis, leading to disruption of the fungal cell membrane.

Quantitative Data on Related Compounds

To provide a quantitative context for the potential bioactivity of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid, the following table summarizes the reported inhibitory concentrations for some of its derivatives. It is crucial to note that this data is for related compounds and not the title compound itself.

| Compound Class | Activity | Target | IC₅₀ / MIC | Reference |

| 5-Amino[1][5][6]triazole Derivatives | Anticancer | HepG2 cell line | 17.69 - 25.4 µM | [1] |

| 5-Amino[1][5][6]triazole Derivatives | Anticancer | MCF7 cell line | 17.69 - 27.09 µM | [1] |

| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | Antibacterial | S. aureus | 16 µg/ml | [3] |

| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | Antibacterial | B. subtilis | 20 µg/ml | [3] |

| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | Antifungal | C. albicans | 25 µg/ml | [3] |

Conclusion and Future Directions

2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid is a readily synthesizable compound with physicochemical properties that make it a viable candidate for further investigation in drug discovery. While direct biological data is currently lacking, the well-documented anticancer and antimicrobial activities of its close structural analogs strongly suggest its potential as a bioactive molecule.

Future research should focus on the systematic biological evaluation of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid. This would involve:

-

In vitro screening: Assessing its cytotoxicity against a panel of cancer cell lines and its antimicrobial activity against a broad range of pathogens.

-

Mechanism of action studies: Investigating its effects on key cellular pathways and potential enzyme targets.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing a library of derivatives to optimize its biological activity and pharmacokinetic properties.

This technical guide provides a solid foundation for initiating such research endeavors and highlights the potential of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid as a valuable scaffold in the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates [mdpi.com]

- 3. connectjournals.com [connectjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of 3-Amino-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 3-amino-1,2,4-triazole and its derivatives. The information is curated for researchers, scientists, and professionals in drug development, offering a centralized resource for key data and methodologies. The 1,2,4-triazole ring is a significant scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2]

Core Compound: 3-Amino-1,2,4-triazole (Amitrole)

3-Amino-1,2,4-triazole, also known as amitrole, is a foundational heterocyclic organic compound.[3] It serves as a crucial starting material for the synthesis of a diverse array of derivatives with applications ranging from pharmaceuticals to materials science.[2][4][5]

Physical and Chemical Properties of 3-Amino-1,2,4-triazole

A summary of the key physical and chemical properties of 3-amino-1,2,4-triazole is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | References |

| Molecular Formula | C₂H₄N₄ | [3][6] |

| Molar Mass | 84.08 g/mol | [3] |

| Appearance | Colorless/white crystalline powder or flakes | [3][7][8] |

| Melting Point | 150-159 °C | [3][6][7][9] |

| Boiling Point | 347 °C (decomposes) | [3] |

| Density | 1.138 g/mL | [3][7] |

| pKa | 4.04 and 10.9 | [7][9] |

| Solubility in Water | 28 g/100 mL (20 °C) | [3][7] |

| Solubility in other solvents | Soluble in methanol, ethanol, acetonitrile, and chloroform; sparingly soluble in ethyl acetate; insoluble in ether and acetone. | [3][6][7][8][10] |

| Vapor Pressure | <0.1 hPa (20 °C) | [9] |

| pH (100 g/L in H₂O) | 6.4-7.4 (20 °C) | [7][9] |

Spectroscopic Data of 3-Amino-1,2,4-triazole

Spectroscopic data is critical for the identification and structural elucidation of 3-amino-1,2,4-triazole and its derivatives. A summary of available spectral information for the parent compound is provided below.

| Technique | Key Features and Observations | References |

| ¹H NMR | Spectra available for review. | [11][12][13] |

| ¹³C NMR | Spectra available for review. | [11][12] |

| FTIR | Spectra available for review. | [11][14] |

| Mass Spectrometry | GC-MS and LC-MS data available. | [11] |

| UV-Vis | Spectra available for review. | [11] |

Derivatives of 3-Amino-1,2,4-triazole

The versatility of the 3-amino-1,2,4-triazole core allows for the synthesis of a vast number of derivatives with diverse functionalities and biological activities. These derivatives have been explored for their potential as anticancer, antifungal, herbicidal, and corrosion-inhibiting agents.[15][16][17][18][19][20][21][22]

Physical Properties of Selected 3-Amino-1,2,4-triazole Derivatives

The following table summarizes the melting points of several synthesized 3-amino-1,2,4-triazole derivatives as reported in the literature. This comparative data is valuable for identifying and characterizing new compounds.

| Derivative | Melting Point (°C) | Reference |

| 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | 175-177 | [12] |

| 5-(((4-methylstyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amine | 155-157 | [12] |

| 5-(((4-chlorostyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amine | 167-169 | [12] |

| 5-(((4-bromostyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amine | 172-174 | [12] |

| 5-(((4-methoxystyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amine | 164-166 | [12] |

| 2-(4-(1H-1,2,4-triazol-1-yl)-2-methyl-1-oxobutan-2-ylamino)-N-(4-fluorophenyl)acetamide | 148-150 | [23] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines key experimental protocols for the synthesis and characterization of 3-amino-1,2,4-triazole and its derivatives.

Synthesis of 3-Amino-1,2,4-triazole

One common method for the preparation of 3-amino-1,2,4-triazole involves the reaction of aminoguanidine with formic acid.[7] A more direct industrial process reacts hydrazine hydrate, cyanamide, and formic acid.[24]

Protocol: Synthesis from Aminoguanidine Formate [8]

-

Carefully heat a mixture of aminoguanidine and formic acid, rotating the flask to prevent local overheating.

-

Continue heating until gas evolution ceases and the mixture is completely dissolved.

-

Maintain the resulting aminoguanidine formate solution at 120°C for 5 hours.

-

After cooling, add 500 ml of 95% ethanol and heat to dissolve the product.

-

Filter the hot solution.

-

Evaporate the ethanol from the filtrate on a steam bath.

-

Dry the resulting product at 100°C.

-

The 3-amino-1,2,4-triazole can be further purified by recrystallization from ethanol.

Synthesis of 3-Amino-1,2,4-triazole Derivatives

A general and efficient method for preparing 3-amino-1,2,4-triazoles involves the cyclization of a substituted hydrazinecarboximidamide derivative.[25]

General Procedure for the Preparation of 1,5-Disubstituted 3-Amino-1,2,4-triazoles [25]

-

A mixture of an appropriate S-methylisothiourea derivative (1.2 mmol) and a substituted hydrazine (1.0 mmol) in anhydrous acetonitrile (1 mL) is stirred at room temperature for 1.5 hours.

-

The reaction mixture is then concentrated to a solid.

-

Trimethyl orthoformate (1 mL) is added to the solid, and the mixture is heated overnight at 140 °C in a sealed tube.

-

After cooling to room temperature, the resulting mixture is filtered through a short pad of silica gel.

-

The silica gel is flushed with 20% methanol in dichloromethane to elute the product.

Signaling Pathways and Biological Activities

3-Amino-1,2,4-triazole and its derivatives are known to interact with various biological targets, leading to their observed physiological effects.

Inhibition of Imidazoleglycerol-Phosphate Dehydratase

3-Amino-1,2,4-triazole is a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in the histidine biosynthesis pathway.[3][26] This inhibition is the basis for its herbicidal activity.

Caption: Inhibition of histidine biosynthesis by 3-amino-1,2,4-triazole.

Anticancer and Antifungal Activity

Derivatives of 1,2,4-triazole have been extensively studied for their antiproliferative and antifungal activities.[15][20][21][22][27] For instance, certain 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives have been shown to induce apoptosis and block the cell cycle in cancer cells.[27] Many triazole-based fungicides function by inhibiting the 14α-demethylase enzyme (CYP51), which is crucial for ergosterol biosynthesis in fungi.[21][22]

Caption: General workflow for the development of 3-amino-1,2,4-triazole derivatives.

Corrosion Inhibition

3-Amino-1,2,4-triazole and its derivatives, particularly those containing thiol groups, have been identified as effective corrosion inhibitors for various metals and alloys, including carbon steel, copper, and aluminum.[16][18][19][28][29] Their mechanism of action involves adsorption onto the metal surface, forming a protective film that slows down the corrosion process.

Caption: Mechanism of corrosion inhibition by 3-amino-1,2,4-triazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, physico-chemical properties of 3-thio and 3-thio -4-amino derivatives of 1,2,4-triazole - Europub [europub.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]

- 9. 3-Amino-1,2,4-Triazole manufacturers and suppliers in india [chemicalbook.com]

- 10. 3-Amino-1H-1,2,4-triazole, 96% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 11. spectrabase.com [spectrabase.com]

- 12. elar.urfu.ru [elar.urfu.ru]

- 13. 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum [chemicalbook.com]

- 14. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 25. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies [frontiersin.org]

- 29. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid, a heterocyclic compound of interest in various scientific domains. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a combination of available experimental spectra and data from the closely related parent compound, 3-Amino-1,2,4-triazole, to provide a well-rounded spectroscopic profile. This approach allows for informed structural elucidation and characterization. Furthermore, this guide delves into the known biological mechanism of the parent compound, offering valuable context for potential applications.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and its parent compound, 3-Amino-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

A direct, publicly available ¹H NMR spectrum for this compound was not found in the searched literature. However, a spectrum for the tautomer (5-amino-4H-[1][2]triazol-3-yl)-acetic acid is available, which would exhibit a different spectral pattern. For the title compound, one would expect a singlet for the methylene (-CH₂-) protons of the acetic acid group and broad signals for the amine (-NH₂) and triazole (-NH) protons.

¹³C NMR Data for 3-Amino-1H-1,2,4-triazole

| Chemical Shift (δ) ppm | Assignment |

| 157.6 | C3 |

| 149.8 | C5 |

Note: This data is for the parent compound, 3-Amino-1H-1,2,4-triazole. For this compound, one would expect to see additional signals for the methylene carbon (-CH₂-) and the carboxylic acid carbon (-COOH), with shifts in the triazole ring carbons due to the substitution.

Infrared (IR) Spectroscopy

Key IR Absorptions for 3-Amino-1H-1,2,4-triazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and triazole) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1640-1610 | Strong | N-H bending (amine) |

| 1580-1400 | Medium-Strong | C=N and C-N stretching (triazole ring) |

Note: This data is for the parent compound. For this compound, additional characteristic peaks would be observed, including a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹) and a strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

Mass Spectrometry (MS)

Mass Spectrometry Data for this compound

| Technique | m/z | Interpretation |

| GC-MS | [M]⁺ expected at 142.05 | Molecular Ion |

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound, confirming its molecular weight.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard methodologies for similar compounds.

NMR Spectroscopy

A sample of the compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

For GC-MS analysis, the compound would be introduced into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the ions is then measured. For electrospray ionization (ESI) mass spectrometry, the sample is dissolved in a suitable solvent and infused into the ESI source, where it is ionized before entering the mass analyzer.

Biological Activity and Signaling Pathway

While specific biological activities for this compound are not extensively documented, its parent compound, 3-Amino-1,2,4-triazole (also known as amitrole), is a well-known herbicide.[1] Its primary mechanism of action is the inhibition of the histidine biosynthesis pathway.[3]

Inhibition of Histidine Biosynthesis

3-Amino-1,2,4-triazole acts as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase.[1] This enzyme catalyzes a key step in the biosynthesis of the amino acid histidine. By blocking this enzyme, the organism is unable to produce histidine, leading to a cessation of growth and eventual death. The parent compound is also reported to inhibit protein synthesis in the mitochondria of some organisms.[2] A related compound, 3-amino-1,2,4-triazole-5-carboxylic acid, has been shown to inhibit the enzyme catalase.[4]

Caption: Inhibition of the histidine biosynthesis pathway by 3-amino-1,2,4-triazole (amitrole).

This guide provides a foundational understanding of the spectroscopic properties and potential biological relevance of this compound. The presented data and protocols are intended to support further research and development efforts involving this class of compounds.

References

- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 2. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Mechanism of Action of 3-amino-1,2,4-triazole Compounds in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-1,2,4-triazole (3-AT), also known as amitrole, is a heterocyclic organic compound with significant biological activity. It is widely recognized as a herbicide and has been utilized as a biochemical tool to study various cellular processes. This technical guide provides a comprehensive overview of the core mechanisms of action of 3-AT and its derivatives in biological systems. The primary modes of action discussed include the inhibition of catalase, leading to oxidative stress and downstream inflammatory responses; the competitive inhibition of imidazoleglycerol-phosphate dehydratase, a key enzyme in the histidine biosynthesis pathway; the disruption of carotenoid biosynthesis, resulting in photobleaching in plants; and the interference with heme synthesis. This document presents quantitative data on these inhibitory activities, detailed experimental protocols for their assessment, and visual representations of the affected signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Inhibition of Catalase and Induction of Oxidative Stress

One of the most well-documented mechanisms of action of 3-amino-1,2,4-triazole is its irreversible inhibition of catalase, a ubiquitous enzyme responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[1] This inhibition leads to an accumulation of intracellular H₂O₂, a reactive oxygen species (ROS), thereby inducing a state of oxidative stress.

In the presence of H₂O₂, 3-AT covalently binds to the active site of the tetrameric form of catalase, leading to its inactivation.[2] This effect has been observed across various biological systems, from yeast to mammalian cells.[2][3] The resulting increase in H₂O₂ levels can trigger a cascade of downstream signaling events, most notably the activation of inflammatory pathways.

Signaling Pathway: Catalase Inhibition, Oxidative Stress, and NF-κB Activation

The accumulation of intracellular H₂O₂ following catalase inhibition by 3-AT is a key trigger for the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[4] H₂O₂ can modulate the activity of IKK (IκB kinase), which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p50/p65). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2]

Quantitative Data: Inhibition of Catalase

The inhibitory potency of 3-amino-1,2,4-triazole and its derivatives against catalase can be quantified by determining the half-maximal inhibitory concentration (IC₅₀).

| Compound | Organism/Tissue | IC₅₀ Value | pH | Reference |

| 3-amino-1,2,4-triazole-5-carboxylic acid | Human Blood Erythrocytes | 23.21 µM | 7.5 | [5] |

| 3-amino-1,2,4-triazole-5-carboxylic acid | Human Blood Erythrocytes | 49.01 µM | 5.5 | [5] |

| 3-amino-1,2,4-triazole | Chicken Liver | 3 mM | 7.0 | [5] |

Experimental Protocol: Catalase Activity Assay

This protocol is based on the spectrophotometric measurement of the rate of hydrogen peroxide decomposition.

Materials:

-

Phosphate buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (30 mM in phosphate buffer)

-

3-amino-1,2,4-triazole (inhibitor stock solution)

-

Enzyme extract (e.g., cell lysate, purified catalase)

-

Spectrophotometer capable of measuring absorbance at 240 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the enzyme extract.

-

For the inhibition assay, pre-incubate the enzyme extract with various concentrations of 3-amino-1,2,4-triazole for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the H₂O₂ solution to the reaction mixture.

-

Immediately measure the decrease in absorbance at 240 nm over time (e.g., for 1-3 minutes). The decrease in absorbance corresponds to the consumption of H₂O₂.

-

Calculate the rate of H₂O₂ decomposition from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹).

-

Determine the percent inhibition for each concentration of 3-AT and calculate the IC₅₀ value.

Inhibition of Histidine Biosynthesis

A primary mechanism of action for 3-amino-1,2,4-triazole, particularly in plants and microorganisms, is the competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), the product of the HIS3 gene in yeast.[6][7] IGPD catalyzes the sixth step in the biosynthesis of the essential amino acid histidine, converting imidazoleglycerol-phosphate to imidazoleacetol-phosphate.[8]

By competitively binding to the active site of IGPD, 3-AT prevents the substrate from binding, thereby halting the histidine biosynthesis pathway.[6] This leads to an accumulation of imidazoleglycerol-phosphate and a deficiency in histidine, which is crucial for protein synthesis and growth.[7]

Signaling Pathway: Inhibition of Histidine Biosynthesis

The histidine biosynthesis pathway is a multi-step enzymatic process that converts phosphoribosyl pyrophosphate (PRPP) and ATP into histidine. 3-AT specifically targets the sixth step of this pathway.

Quantitative Data: Inhibition of Imidazoleglycerol-phosphate Dehydratase (IGPD)

| Compound | Organism/Tissue | Kᵢ Value | Reference |

| Triazole Phosphonates | Wheat Germ | 8.5 ± 1.4 nM | [9] |

Experimental Protocol: Imidazoleglycerol-phosphate Dehydratase (IGPD) Inhibition Assay

This generalized protocol is based on spectrophotometric measurement of the enzymatic reaction.

Materials:

-

Purified IGPD enzyme

-

Imidazoleglycerol-phosphate (substrate)

-

Tris-HCl buffer (pH 7.5)

-

3-amino-1,2,4-triazole (inhibitor stock solution)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and the purified IGPD enzyme.

-

Add varying concentrations of 3-amino-1,2,4-triazole to the reaction mixtures for the inhibition assay.

-

Initiate the reaction by adding the substrate, imidazoleglycerol-phosphate.

-

Monitor the reaction by measuring the change in absorbance at a specific wavelength that corresponds to the formation of the product, imidazoleacetol-phosphate, or the disappearance of the substrate.

-

Calculate the initial reaction velocities at different substrate and inhibitor concentrations.

-

Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Kᵢ).

Inhibition of Carotenoid Biosynthesis

In plants, a significant herbicidal effect of 3-amino-1,2,4-triazole is its ability to inhibit the biosynthesis of carotenoids.[10][11] Carotenoids are essential pigments that play a crucial role in photosynthesis and protect chlorophyll from photo-oxidation. The inhibition of carotenoid synthesis leads to the accumulation of colorless carotenoid precursors, such as phytoene and zeta-carotene.[11] In the presence of light, the unprotected chlorophyll is rapidly degraded, resulting in the characteristic bleaching or whitening of plant tissues.

The precise enzymatic target of 3-AT in the carotenoid biosynthesis pathway is not definitively established, with evidence suggesting potential inhibition of desaturation steps or lycopene cyclase.[12]

Signaling Pathway: Disruption of Carotenoid Biosynthesis

The carotenoid biosynthesis pathway involves a series of desaturation and cyclization reactions to produce various carotenoids. 3-AT is thought to interfere with the early desaturation steps.

Quantitative Data: Dose-Response of Amitrole in Plants

The herbicidal effects of amitrole are dose-dependent.

| Plant | Application Rate | Effect | Reference |

| Soybean | 2310 g ha⁻¹ (7 DAP) | 1% visible injury at 56 DAE | [1] |

DAP: Days After Planting; DAE: Days After Emergence

Experimental Protocol: Carotenoid Extraction and Quantification

This protocol describes the extraction and quantification of carotenoids from plant tissues treated with 3-amino-1,2,4-triazole.

Materials:

-

Plant tissue (treated and control)

-

Acetone

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Spectrophotometer or HPLC with a photodiode array detector

Procedure:

-

Homogenize a known weight of plant tissue in acetone.

-

Filter the homogenate and re-extract the residue with acetone until it is colorless.

-

Combine the acetone extracts and partition them with hexane and saturated NaCl solution in a separatory funnel.

-

Collect the upper hexane layer containing the carotenoids and dry it over anhydrous sodium sulfate.

-

Measure the absorbance of the hexane extract at 450 nm using a spectrophotometer to estimate the total carotenoid content.

-

For detailed analysis of individual carotenoids (e.g., phytoene, lycopene, β-carotene), evaporate the hexane extract to dryness under a stream of nitrogen and redissolve the residue in a suitable solvent for HPLC analysis.

-

Separate and quantify the carotenoids using an appropriate HPLC column and mobile phase, with detection at their respective absorption maxima.

Inhibition of Heme Synthesis

3-amino-1,2,4-triazole has also been shown to inhibit heme synthesis.[13] This effect may be linked to the inhibition of δ-aminolevulinic acid dehydratase (ALAD), a key enzyme in the heme biosynthesis pathway that catalyzes the condensation of two molecules of δ-aminolevulinic acid to form porphobilinogen.[14] Inhibition of this enzyme can lead to a reduction in heme production. Heme is an essential component of hemoglobin, myoglobin, and cytochromes, and its deficiency can have widespread physiological consequences.

Signaling Pathway: Interference with Heme Biosynthesis

The heme biosynthesis pathway is a complex series of enzymatic reactions that occur in both the mitochondria and the cytoplasm. 3-AT is thought to interfere with an early step in this pathway.

Quantitative Data

Specific quantitative data for the inhibition of δ-aminolevulinate dehydratase by 3-amino-1,2,4-triazole is limited in the available literature. Further research is needed to determine the IC₅₀ or Kᵢ values for this interaction.

Experimental Protocol: δ-Aminolevulinic Acid Dehydratase (ALAD) Activity Assay

This colorimetric assay measures the formation of porphobilinogen from δ-aminolevulinic acid.[15]

Materials:

-

Tissue homogenate or cell lysate

-

δ-aminolevulinic acid (ALA) solution

-

Triton X-100

-

Modified Ehrlich's reagent (contains p-dimethylaminobenzaldehyde)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the enzyme source (e.g., tissue homogenate) and buffer.

-

For the inhibition assay, pre-incubate the enzyme with various concentrations of 3-amino-1,2,4-triazole.

-

Initiate the reaction by adding the ALA substrate and incubate at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction by adding TCA to precipitate proteins.

-

Centrifuge the mixture and collect the supernatant.

-

Add modified Ehrlich's reagent to the supernatant and incubate to allow for color development.

-

Measure the absorbance of the colored product at 555 nm.

-

Calculate the amount of porphobilinogen formed using a standard curve and determine the ALAD activity.

-

Calculate the percent inhibition for each concentration of 3-AT.

Conclusion

3-amino-1,2,4-triazole and its derivatives exert their biological effects through multiple mechanisms of action. The inhibition of catalase and the subsequent induction of oxidative stress and inflammation, the competitive inhibition of a key enzyme in histidine biosynthesis, and the disruption of carotenoid and heme synthesis are the primary pathways through which these compounds act. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for researchers and scientists in the fields of agriculture, toxicology, and drug development. The provided information and visualizations serve as a technical guide to facilitate further investigation and application of this versatile compound.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]

- 4. Role of hydrogen peroxide in NF-kappaB activation: from inducer to modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 7. Effect of 3-Amino-1,2,4-Triazole on Histidine Metabolism in Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of histidine | PPTX [slideshare.net]

- 9. Structure and function of enzymes in heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of carotenoid synthesis as a mechanism of action of amitrole, dichlormate, and pyriclor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Carotenoid Synthesis as a Mechanism of Action of Amitrole, Dichlormate, and Pyriclor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Crystal Structures Reveal that the Reaction Mechanism of Imidazoleglycerol-Phosphate Dehydratase Is Controlled by Switching Mn(II) Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of δ-aminolevulinate dehydratase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of novel triazole derivatives

An In-depth Technical Guide on the Biological Activity of Novel Triazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, with two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles.[1][2][3] This scaffold is a cornerstone in medicinal chemistry due to its metabolic stability, hydrogen bonding capability, and dipole character, which allow for high-affinity interactions with biological targets.[4][5] Triazole derivatives exhibit a wide spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and antibacterial properties, making them privileged structures in modern drug discovery.[3][6][7][8] Many clinically successful drugs, such as the antifungal Fluconazole, the anticancer drug Letrozole, and the antiviral Ribavirin, feature the triazole core, underscoring its therapeutic significance.[1][9] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of novel triazole derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

General Synthesis of Novel Triazole Derivatives

The synthesis of novel triazole derivatives is versatile, often involving multi-step reactions to create diverse molecular structures. A common approach for synthesizing 1,2,4-triazole derivatives begins with a starting material like 4-amino-1,2,4-triazole, which can then undergo a series of reactions such as condensation to form Schiff bases, addition reactions, and cyclization to introduce other heterocyclic moieties like imidazole.[10][11] Another method involves the reaction of ester ethoxycarbonylhydrazones with various primary amines.[12] These synthetic strategies allow for the introduction of various functional groups, enabling the modulation of the compound's biological activity.[13]

Caption: Generalized workflow for the synthesis of novel triazole derivatives.

Antifungal Activity

Triazole-based compounds form a major class of antifungal agents used to treat a variety of fungal infections.[14] The development of new derivatives is driven by the need to overcome emerging resistance to existing drugs.[14]

Mechanism of Action

The primary antifungal mechanism of triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[14][15][16] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[14][16] By binding to the heme iron atom in the enzyme's active site, triazoles disrupt ergosterol biosynthesis.[14][15] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which increases the permeability and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[15][16][17]

Caption: Mechanism of antifungal action of triazole derivatives.

Quantitative Data: Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values for various novel triazole derivatives against pathogenic fungi.

| Compound ID/Class | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |

| Compound 37 | C. albicans | MIC | Not Specified (Most Effective) | [1] |

| Compound 37 | A. niger | MIC | Not Specified (Most Effective) | [1] |

| 1,3,4-Thiadiazole Derivatives | B. subtilis & Fungi | MIC | Generally Higher Activity | [18] |

| Compound 8d | Physalospora piricola | EC50 | 10.808 | [19] |

| Compound 8k | Physalospora piricola | EC50 | 10.126 | [19] |

| Compound 1-d | F. sp. vasinfectum | Inhibition Rate | >80% at 50 µg/mL | [20] |

| Compound 1-f | F. sp. vasinfectum | Inhibition Rate | >80% at 50 µg/mL | [20] |

Experimental Protocol: Mycelium Growth Rate Method

This method is used to evaluate the in vitro antifungal activity of compounds against mycelial fungi.[20]

-

Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving. Allow it to cool to 50-60°C.

-

Compound Incorporation: Add the synthesized triazole derivative (dissolved in a suitable solvent like DMSO) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Pour the mixture into sterile Petri dishes. A control plate containing only the solvent is also prepared.

-

Inoculation: Once the agar solidifies, place a 5 mm diameter mycelial disc, taken from the periphery of a 7-day-old culture of the test fungus, at the center of each plate.

-

Incubation: Incubate the plates at 25-28°C for a specified period (e.g., 3-5 days) or until the mycelial growth in the control plate reaches the edge of the plate.

-

Data Collection: Measure the diameter of the fungal colony in both the treated and control plates.

-

Calculation: Calculate the percentage inhibition of mycelial growth using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Anticancer Activity

The 1,2,4-triazole nucleus is a key pharmacophore in the design of novel anticancer agents.[4] Derivatives have shown efficacy against various cancer cell lines by targeting different pathways involved in cancer pathogenesis.[4]

Mechanism of Action

Novel triazole derivatives exert their anticancer effects through multiple mechanisms:

-

Enzyme Inhibition: Certain triazoles act as potent inhibitors of enzymes crucial for cancer cell proliferation, such as EGFR (Epidermal Growth Factor Receptor), BRAF kinase, and tubulin.[21]

-

Aromatase Inhibition: Derivatives based on the structures of Letrozole and Anastrozole are designed to inhibit the aromatase enzyme, which is key in estrogen biosynthesis and relevant for hormone-dependent cancers like breast cancer.[22][23]

-

Cell Cycle Arrest: Some compounds have been shown to induce cell cycle arrest, for instance at the S-phase or G2/M phase, thereby preventing cancer cells from dividing and proliferating.[5][23]

-

Apoptosis Induction: Active compounds can trigger programmed cell death (apoptosis) in cancer cells, often evaluated by observing changes in mitochondrial membrane potential.[24]

Caption: Multiple anticancer mechanisms of novel triazole derivatives.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of novel triazole derivatives against various human cancer cell lines.

| Compound ID/Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Compound 8c | (Multiple lines) | IC50 (EGFR Inhibition) | 3.6 | [21] |

| Compounds 24, 25 | SKOV3, MCF-7 | IC50 | 13.67 - 18.62 | [1] |

| Compound 6 | MCF-7, HepG2 | IC50 | < 10 (causes >30% inhibition) | |

| Compound 7 | MCF-7, HepG2 | IC50 | < 10 (causes >30% inhibition) | [25] |

| Compound 8 | HT-1080 | IC50 | 15.13 | [24] |

| Compound 8 | A-549 | IC50 | 21.25 | [24] |

| Compound 8 | MCF-7 | IC50 | 18.06 | [24] |

| Compound 5g | PANC-1 | IC50 | 5.9 | [4] |

| Compound 5e | PANC-1 | IC50 | 7.3 | [4][5] |

| Compound 5f | PANC-1 | IC50 | 6.4 | [4][5] |

| Compounds 7d, 7e, 10a, 10d | Hela | IC50 | < 12 | [23] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[21][26]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, Hela, A549) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[22][26]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives (dissolved in DMSO) for a specific duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[26] Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the purple formazan crystals.[26]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antiviral and Antibacterial Activity

Triazole derivatives have also been explored for their potential as antiviral and antibacterial agents, with some compounds showing promising activity against a range of pathogens.[1][27]

Mechanisms of Action

-

Antiviral: Many antiviral triazoles, such as Ribavirin and its analogs, function as nucleoside mimics.[28] They can interfere with viral nucleic acid synthesis by inhibiting viral polymerases or acting as chain terminators once incorporated into the growing RNA or DNA strand.[28]

-

Antibacterial: The specific mechanisms for antibacterial action are diverse. Some derivatives may inhibit essential bacterial enzymes or disrupt cell wall synthesis. Studies have shown that combining the triazole moiety with other known antibacterial agents, like norfloxacin, can enhance efficacy against both Gram-positive and Gram-negative bacteria.[6]

Quantitative Data: Antiviral and Antibacterial Activity

The following table summarizes the MIC values for novel triazole derivatives against various bacterial strains.

| Compound ID/Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

| Compound 7 | P. aeruginosa | MIC | More active than Penicillin G | [1] |

| Compound 7 | B. cereus | MIC | Comparable to Penicillin G | [1] |

| Compounds 36, 37 | All tested bacterial species | MIC | 200 | [1] |

| Compound 18 | B. cereus | MIC | 0.0156 | [29] |

| Compound 18 | E. coli | MIC | 0.03125 | [29] |

| Compound 18 | P. aeruginosa | MIC | 0.0625 | [29] |

Experimental Protocol: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemmethod.com [chemmethod.com]

- 11. chemmethod.com [chemmethod.com]

- 12. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 16. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficient Synthesis and Bioactivity of Novel Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. biointerfaceresearch.com [biointerfaceresearch.com]

- 25. mdpi.com [mdpi.com]

- 26. benchchem.com [benchchem.com]

- 27. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

A Technical Guide to Tautomerism in Substituted 3-Amino-1H-1,2,4-triazoles

For Researchers, Scientists, and Drug Development Professionals